molecular formula C14H18N2 B10840392 1-Methyl-4-p-tolyl-piperidine-4-carbonitrile

1-Methyl-4-p-tolyl-piperidine-4-carbonitrile

Cat. No.: B10840392
M. Wt: 214.31 g/mol
InChI Key: UWFQWENRHDTJQQ-UHFFFAOYSA-N
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Description

1-Methyl-4-p-tolyl-piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-Methyl-4-p-tolyl-piperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 1-methyl-4-piperidone, followed by the addition of cyanogen bromide to introduce the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

In industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

1-Methyl-4-p-tolyl-piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The nitrile group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Methyl-4-p-tolyl-piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents, particularly in the field of pain management and neuroprotection.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-p-tolyl-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways .

Comparison with Similar Compounds

1-Methyl-4-p-tolyl-piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-Methyl-4-phenylpiperidine-4-carbonitrile: This compound has a phenyl group instead of a p-tolyl group, which may result in different chemical and biological properties.

    1-Methyl-4-piperidinecarbonitrile: Lacks the p-tolyl group, making it less bulky and potentially altering its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)piperidine-4-carbonitrile

InChI

InChI=1S/C14H18N2/c1-12-3-5-13(6-4-12)14(11-15)7-9-16(2)10-8-14/h3-6H,7-10H2,1-2H3

InChI Key

UWFQWENRHDTJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)C)C#N

Origin of Product

United States

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